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Compound of Interest

Compound Name: 1-Ethynyl-4-isopropylbenzene

Cat. No.: B1298540

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic alkyne, 1-Ethynyl-4-isopropylbenzene. The document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource for its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

1-Ethynyl-4-isopropylbenzene (also known as 4-isopropylphenylacetylene) is a disubstituted
aromatic compound with the molecular formula C11H12 and a molecular weight of 144.21 g/mol
[1] Its structure, featuring a terminal alkyne and an isopropyl group on a benzene ring, makes
it a valuable intermediate in organic synthesis, particularly in the construction of more complex
molecular architectures through reactions such as Sonogashira coupling. Accurate and
comprehensive spectroscopic data is crucial for the unambiguous identification and
characterization of this compound in synthetic and analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Ethynyl-4-
isopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Spectroscopic Data
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
Ar-H (ortho to
7.39 d 2H 8.4
ethynyl)
Ar-H (ortho to
7.18 d 2H 8.4 _
isopropyl)
3.03 s 1H - Acetylenic H
2.92 sept 1H 6.9 Isopropyl CH
1.24 d 6H 6.9 Isopropyl CHs
13C NMR (Carbon-13 NMR) Spectroscopic Data
Chemical Shift (6) ppm Assignment

149.9 Ar-C (ipso, attached to isopropyl)
132.5 Ar-C (ortho to ethynyl)

126.7 Ar-C (ortho to isopropyl)

1195 Ar-C (ipso, attached to ethynyl)
83.7 Acetylenic C (quaternary)

77.2 Acetylenic C-H

34.2 Isopropyl CH

23.8 Isopropyl CHs

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

3310 Strong, Sharp =C-H stretch (alkyne)
C-H stretch (isopropyl,
2965 Strong ) (1sopropy
asymmetric)
C-H stretch (isopropyl,
2870 Medium ] (1sopropy
symmetric)
2108 Medium, Sharp C=C stretch (alkyne)
1608, 1510 Medium C=C stretch (aromatic ring)
p-disubstituted C-H out-of-
830 Strong
plane bend
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
144 100 [M]* (Molecular lon)
129 85 [M-CHs]*
[M-CzHs]* or [M-CHOJ*
115 30
(rearrangement)
103 15 [M-CsHs]*
91 20 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of 1-Ethynyl-4-isopropylbenzene (typically 5-20 mg for *H NMR and 20-50 mg for

13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly

chloroform-d (CDCls), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often
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added as an internal standard (6 0.00 ppm). The spectrum is acquired on a 300, 400, or 500
MHz NMR spectrometer. For 13C NMR, a proton-decoupled sequence is typically used to
simplify the spectrum.

IR Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For a liquid sample like 1-Ethynyl-4-isopropylbenzene, a thin film can be prepared by placing
a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NacCl)
plates. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance
(ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400
cm™1).

Mass Spectrometry

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization
(El) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation. A
dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is
injected into the GC. The compound is vaporized and separated on a capillary column before
entering the mass spectrometer. In the El source, molecules are bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are
separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-
flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like 1-Ethynyl-4-isopropylbenzene.
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General workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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